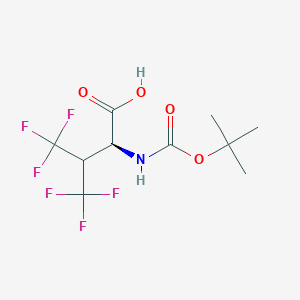
n-Boc-hexafluorovaline
Vue d'ensemble
Description
Synthesis Analysis
An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .Molecular Structure Analysis
The molecular structure of n-Boc-hexafluorovaline is represented by the formula C10H13F6NO4.Chemical Reactions Analysis
N-Boc deprotection is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis
The chemistry of a biomaterial directly contributes to its interaction with biological environments . A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described .Applications De Recherche Scientifique
N-Boc Protection of Amines
The n-Boc-hexafluorovaline is used in the N-Boc protection of amines . This process involves the protection of structurally diverse amines under ultrasound irradiation . The N-Boc protection is achieved in excellent isolated yield in a short reaction time at room temperature . This method is advantageous due to its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .
Green Chemistry
The N-Boc protection of amines using n-Boc-hexafluorovaline is considered a green chemistry approach . This method is environmentally friendly as it does not require any auxiliary substances .
Stability and Resistance
The N-Boc group, which includes n-Boc-hexafluorovaline, is known for its extreme stability and resistance to basic and nucleophilic conditions . This makes it a valuable tool in various chemical transformations .
Use in Pharmaceutical Compounds
Fluorinated compounds, including n-Boc-hexafluorovaline, are increasingly being used in pharmaceutical compounds . Fluorine substitution imparts specific pharmacological properties that are needed to achieve efficacy against diseases .
Reusable Catalyst
n-Boc-hexafluorovaline can be used as a reusable catalyst in the N-Boc protection of various structurally different aryl, aliphatic, and heterocyclic amines . This process is efficient and rapid, and can be performed under solvent-free conditions at ambient temperature .
Environmental Impact
There is increasing awareness of the environmental impact of fluorinated compounds, including n-Boc-hexafluorovaline . These compounds are persistent in the environment due to their stability . This has led to calls for further restrictions on their use .
Mécanisme D'action
Target of Action
n-Boc-hexafluorovaline is a derivative of hexafluorovaline, which is an amino acid. The primary targets of this compound are the amino groups in various biologically active compounds . The tert-butoxycarbonyl (Boc) group in n-Boc-hexafluorovaline serves as a protective group for these amino groups .
Mode of Action
The mode of action of n-Boc-hexafluorovaline involves the protection of amino groups in various compounds. The Boc group in the compound provides stability against a wide range of nucleophilic reagents and alkaline reaction conditions . This protective group can be easily introduced and removed under a variety of conditions .
Biochemical Pathways
The biochemical pathways involving n-Boc-hexafluorovaline primarily revolve around the protection and deprotection of amino groups, especially in peptide chemistry . The Boc group in the compound is resistant to racemization during peptide synthesis, making it applicable in multistep reactions .
Pharmacokinetics
The compound’s protective group can be easily introduced and removed, suggesting that it may have good bioavailability .
Result of Action
The result of the action of n-Boc-hexafluorovaline is the successful protection of amino groups in various compounds. This protection allows for selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .
Action Environment
The action of n-Boc-hexafluorovaline can be influenced by various environmental factors. For instance, the compound’s protective group can be introduced and removed under a variety of conditions . Furthermore, the compound’s protection of amino groups can be achieved under ultrasound irradiation and in a short reaction time at room temperature .
Safety and Hazards
Orientations Futures
More efforts must be stepwise tightened to make Boc removal practical, clean, and minimize any potential impact . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields . The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
Propriétés
IUPAC Name |
(2S)-4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F6NO4/c1-8(2,3)21-7(20)17-4(6(18)19)5(9(11,12)13)10(14,15)16/h4-5H,1-3H3,(H,17,20)(H,18,19)/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHFSDGXBRYNQG-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C(F)(F)F)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(C(F)(F)F)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F6NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



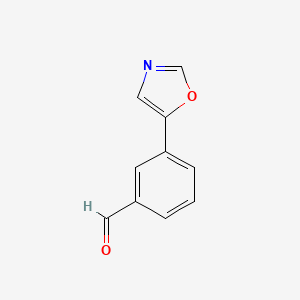
![Dichloro[(R)-bis(diphenylphosphino)-1,1-binaphthyl][2-(diphenylphosphino)ethylamine]ruthenium(II)](/img/structure/B3081192.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3081198.png)
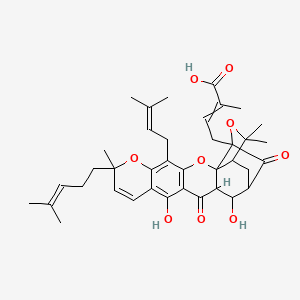
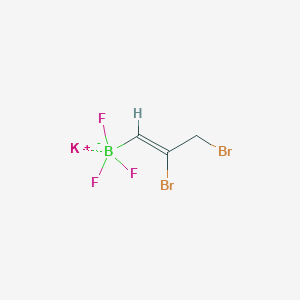
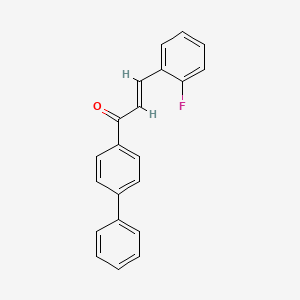
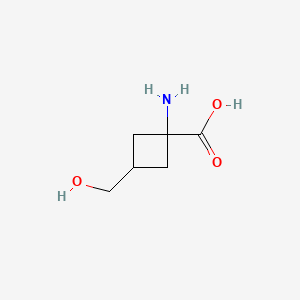
![Methyl 9-methyl-11-oxo-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraene-13-carboxylate](/img/structure/B3081224.png)
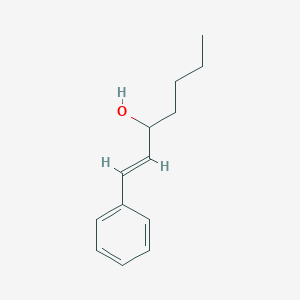
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B3081239.png)

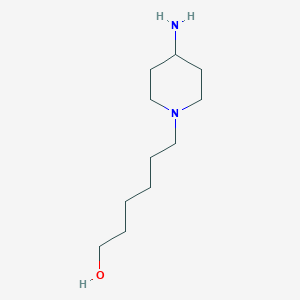
![3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid](/img/structure/B3081273.png)
